4-{spiro[3.3]heptan-1-yl}aniline hydrochloride
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Overview
Description
4-{spiro[33]heptan-1-yl}aniline hydrochloride is a chemical compound characterized by a spirocyclic structure attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving suitable precursors. For example, a [3.3]heptane derivative can be cyclized using a Lewis acid catalyst.
Attachment of the Aniline Group: The spirocyclic intermediate is then reacted with an aniline derivative under conditions that facilitate nucleophilic substitution. This step often requires a base such as sodium hydride or potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
4-{spiro[3.3]heptan-1-yl}aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-{spiro[3.3]heptan-1-yl}aniline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric conditions.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used in studies investigating the interaction of spirocyclic compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to unique pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{spiro[3.3]heptan-1-yl}phenol
- **4-{spiro[3.3]heptan-1-yl}benzoic acid
- **4-{spiro[3.3]heptan-1-yl}benzaldehyde
Uniqueness
4-{spiro[3.3]heptan-1-yl}aniline hydrochloride is unique due to the presence of both a spirocyclic structure and an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2680534-86-3 |
---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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